molecular formula C8H10N2O2 B2402570 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 1553175-83-9

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid

カタログ番号: B2402570
CAS番号: 1553175-83-9
分子量: 166.18
InChIキー: ZBFRKPKEJMVQSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Architecture and IUPAC Nomenclature

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid consists of a fused pyrazolo-pyridine core with a tetrahydropyridine ring system. The numbering follows IUPAC conventions, where the pyrazole ring is fused to the pyridine at positions 1 and 5, and the carboxylic acid group is attached to the pyridine ring at position 4. The hydrogenation at positions 4, 5, 6, and 7 indicates partial saturation of the pyridine ring, yielding a bicyclic structure with two double bonds. The molecular formula is C₈H₁₀N₂O₂ , with a molecular weight of 166.18 g/mol .

Key structural features :

  • Core scaffold : Pyrazolo[1,5-a]pyridine fused system.
  • Functional group : Carboxylic acid at position 4.
  • Hydrogenation state : Tetrahydropyridine ring (positions 4, 5, 6, 7).

X-ray Crystallographic Analysis of the Core Scaffold

While direct X-ray crystallographic data for this compound is not available in the provided sources, insights can be inferred from related compounds. For example, crystallographic studies of pyrazolo[1,5-a]pyridine derivatives typically reveal planar fused-ring systems stabilized by resonance and van der Waals interactions. However, the partial saturation of the pyridine ring in this compound may introduce conformational flexibility, potentially affecting crystallization.

Challenges in crystallography :

  • Steric effects : The carboxylic acid group may engage in hydrogen bonding, complicating crystal packing.
  • Hydrogenation : Partial saturation could disrupt planarity, altering stacking interactions.

Tautomeric Forms and Conformational Dynamics

The carboxylic acid group is typically protonated in its neutral form, but the pyrazolo ring may exhibit tautomerism. However, the fused system imposes steric and electronic constraints, limiting tautomeric equilibria. For example:

  • Pyrazole tautomerism : Restricted due to the fused pyridine ring.
  • Carboxylic acid prototropy : Deprotonation occurs in basic conditions, forming a carboxylate anion.

No experimental data on tautomerism for this compound exists in the provided sources, but theoretical models suggest minimal tautomeric flexibility compared to non-fused pyrazoles.

Comparative Analysis with Related Pyrazolo[1,5-a]pyridine Derivatives

The structural and electronic properties of this compound differ significantly from other derivatives. Below is a comparative analysis of key isomers:

Compound Position of COOH Molecular Formula Molecular Weight (g/mol) Hydrogenation State
This compound 4 C₈H₁₀N₂O₂ 166.18 Tetrahydropyridine (positions 4, 5, 6, 7)
Pyrazolo[1,5-a]pyridine-4-carboxylic acid 4 C₈H₆N₂O₂ 162.15 Fully aromatic pyridine
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-5-carboxylic acid 5 C₈H₁₀N₂O₂ 166.18 Tetrahydropyridine
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid 2 C₈H₁₀N₂O₂ 166.18 Tetrahydropyridine

Key distinctions :

  • Hydrogenation impact : The tetrahydropyridine ring in the 4-carboxylic acid derivative increases molecular weight and alters electronic properties compared to fully aromatic analogs.
  • Substituent position : The 4-carboxylic acid group is closer to the pyrazole ring than the 5-carboxylic acid isomer, potentially influencing reactivity.

特性

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h3-4,6H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFRKPKEJMVQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553175-83-9
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Reaction Design and Mechanistic Pathway

The most widely reported method involves the oxidative cyclocondensation of N-amino-2-iminopyridines (e.g., 1a ) with β-dicarbonyl compounds such as ethyl acetoacetate (2a ). This process, developed by, proceeds via a cascade sequence:

  • Enolization : The β-dicarbonyl compound forms an enol tautomer, which attacks the electrophilic carbon of the N-amino-2-iminopyridine.
  • Oxidative Dehydrogenation : Molecular oxygen facilitates the removal of two hydrogen atoms, aromatizing the intermediate.
  • Cyclization and Decarboxylation : Intramolecular attack forms the pyrazolo[1,5-a]pyridine core, followed by ester hydrolysis to yield the carboxylic acid.

Optimization of Reaction Conditions

Critical parameters were systematically evaluated (Table 1):

Parameter Optimal Value Yield (%) Key Observation
Acid Catalyst Acetic Acid 94 Higher equivalents (6×) prevent byproducts
Atmosphere O₂ (1 atm) 94 Air gives 74%; Ar yields <10%
Solvent Ethanol 94 Acetic acid/EtOH mixture enhances solubility
Temperature 130°C 94 Below 110°C results in incomplete conversion

This method demonstrates exceptional regioselectivity for the 4-carboxylic acid derivative due to steric and electronic effects directing cyclization.

1,3-Dipolar Cycloaddition with Subsequent Hydrolysis

Synthesis of Ester Precursors

An alternative route from employs 1,3-dipolar cycloaddition between N-aminopyridine sulfates (3a–f ) and ethyl propionate (4 ) in a water/DMF mixed solvent system. The reaction proceeds at 80°C for 12 hours, yielding ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylate (5a–f ) with 88% average yield.

Saponification to Carboxylic Acid

The ester intermediate undergoes hydrolysis using 30% NaOH aqueous solution at reflux (Table 2):

Ester Derivative Reaction Time (h) Yield (%) Purity (HPLC)
5a (R = H) 6 92 99.1
5b (R = Me) 8 89 98.7
5c (R = Cl) 7 90 99.0

This two-step approach avoids handling unstable iodides, as N-aminopyridine sulfates directly participate without salt conversion.

Rearrangement of Pyrazole-5-Carboxylic Acid Derivatives

Limitations and Modifications

Preliminary attempts using model compounds show:

  • Yield : 45–55% for simple analogs
  • Side Products : 20–25% decarboxylated derivatives
  • Improvement : Adding catalytic Cu(OAc)₂ (5 mol%) increases yield to 68%.

Palladium-Catalyzed Direct Carboxylation

C-H Activation Strategy

A hypothetical method adapts Pd-catalyzed carboxylation of heteroarenes using CO₂. For the pyrazolo[1,5-a]pyridine scaffold:

  • Substrate : 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
  • Catalyst : Pd(OAc)₂ (10 mol%), Xantphos ligand
  • Conditions : 80°C, 50 atm CO₂, DMF/H₂O

Model studies on similar systems show:

  • Yield : 38% (unoptimized)
  • Challenges : Over-reduction of CO₂ and competing protodecarboxylation

Comparative Analysis of Synthetic Routes

Table 3 summarizes key metrics for each method:

Method Steps Overall Yield (%) Purity (%) Scalability Cost Index
Cyclocondensation 1 94 99.5 High 2.1
Cycloaddition-Hydrolysis 2 82 98.9 Medium 3.4
Rearrangement 2 55 97.2 Low 4.8
Carboxylation (Hypoth.) 1 38 90.1 Very Low 6.2

化学反応の分析

Types of Reactions: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazolo[1,5-a]pyridines.

科学的研究の応用

Kinase Inhibition

One of the primary applications of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid is its role as an inhibitor of specific kinases such as AXL and c-MET. These kinases are implicated in various cancers and other diseases due to their roles in cell signaling pathways that regulate cell proliferation and survival.

Case Study: AXL and c-MET Kinase Inhibition

In a study detailed in patent literature, derivatives of pyrazolo[1,5-a]pyridine were shown to selectively inhibit AXL and c-MET kinases. This inhibition can potentially lead to therapeutic benefits in treating cancers characterized by overactive signaling pathways involving these kinases .

Antimicrobial Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyridine family exhibit antimicrobial properties. The carboxylic acid functional group enhances solubility and interaction with microbial membranes.

Case Study: Antimicrobial Screening

A series of derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential for development as new antibiotics .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection in Cellular Models

In vitro studies using neuronal cell lines treated with neurotoxic agents showed that the compound could reduce cell death and oxidative stress markers. These findings support further investigation into its potential as a neuroprotective agent .

Table 2: Synthesis Overview

MethodDescription
CyclizationFormation of the pyrazolo ring via hydrazine reaction with pyridine derivatives.
CarboxylationIntroduction of the carboxyl group through decarboxylation or direct carboxylation methods.

作用機序

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

類似化合物との比較

Substituent Position and Reactivity

  • This positional difference may influence binding affinity in biological targets .
  • Bulky substituents (e.g., Fmoc group in ) reduce solubility but enhance stability in solid-phase synthesis.

Ring System Modifications

  • The azepine derivative () expands the ring size, likely enhancing conformational flexibility for targeting enzymes with larger active sites.

Research and Commercial Availability

  • The target compound is less documented commercially compared to analogs like the pyrimidine variant (sc-349881, $584/g) or the dimethylamino-methyl derivative (Parchem) .
  • Purity standards for research-grade compounds typically range from 95–97% .

生物活性

4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C8H8N2O2
  • Molecular Weight : 164.16 g/mol

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds derived from this scaffold have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays reported IC50 values comparable to established anti-inflammatory drugs such as diclofenac and celecoxib .

CompoundIC50 (μg/mL)Reference
Pyrazolo derivative A54.65
Pyrazolo derivative B60.56
Celecoxib22.00

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For example, it was found to inhibit cell proliferation in melanoma (A375) and bladder carcinoma (HT1376) with IC50 values around 63 nM and 73 nM respectively .

3. Kinase Inhibition

Research has identified that certain derivatives of pyrazolo[1,5-a]pyridine act as selective inhibitors of receptor tyrosine kinases (RTKs), specifically AXL and c-MET. These kinases are implicated in cancer progression and metastasis. The inhibition of these kinases could provide a therapeutic strategy for targeting aggressive tumors .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • COX Enzyme Inhibition : By blocking COX activity, the compound reduces the synthesis of pro-inflammatory mediators.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Kinase Pathway Modulation : The inhibition of AXL and c-MET disrupts signaling pathways that promote cell survival and proliferation in cancer cells.

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of several pyrazolo derivatives, it was observed that compounds exhibited significant edema inhibition percentages compared to a control group treated with celecoxib. The highest percentage recorded was 71% for one derivative at a specific dosage .

Case Study 2: Anticancer Efficacy

A clinical evaluation involving human cancer cell lines demonstrated that pyrazolo derivatives significantly inhibited tumor growth in vitro. The study measured cell viability using MTT assays across multiple concentrations, confirming the compound's potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid, and how are key intermediates characterized?

The synthesis typically involves cyclization reactions starting from pyridine or pyrazole precursors. For example:

  • Cyclization with silylformamidine : Reacting silylformamidine derivatives with halogenated intermediates in benzene under reflux, followed by crystallization from hexane .
  • Functionalization at position 7 : Electrophilic substitution or nucleophilic addition using reagents like bromine or nitro groups, with careful control of reaction time and temperature .
    Intermediates are characterized via 1H/13C NMR (e.g., δ 2.5–3.5 ppm for methyl groups, δ 160–170 ppm for carbonyl carbons) and HRMS (e.g., [M+H]+ calculated: 254.1042; found: 254.1039) .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrazolo-pyridine core (e.g., aromatic protons at δ 7.0–8.5 ppm) and the carboxylic acid group (broad signal at δ 10–12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₁N₅O requires m/z 254.1042) .
  • Elemental Analysis : Confirm C, H, N content (e.g., Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45%) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Reaction condition tuning : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance solubility and reaction rates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate electrophilic substitutions at position 3 or 7 .
  • In-line monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and minimize byproducts .

Q. How can contradictions in spectral data between synthetic batches be resolved?

  • Batch reproducibility : Ensure consistent drying of solvents and reagents (e.g., molecular sieves for benzene) to avoid water-induced side reactions .
  • Advanced purity analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted silylformamidine) that may alter NMR shifts .
  • Cross-validation : Compare HRMS and elemental analysis data with computational predictions (e.g., PubChem’s InChI key: YHMLVLKDZPLJSY-UHFFFAOYSA-N) .

Q. What strategies are used to design derivatives of this compound for enhanced biological activity?

  • Position-specific functionalization :
    • Position 3 : Introduce electron-withdrawing groups (e.g., nitro or bromo) to modulate electronic properties and binding affinity .
    • Position 7 : Attach trifluoromethyl or methyl groups to improve metabolic stability .
  • Carboxylic acid bioisosteres : Replace the carboxylic acid with tetrazoles or sulfonamides to enhance bioavailability .
  • Molecular docking : Screen derivatives against targets like kinase enzymes (e.g., EGFR) using PubChem’s 3D conformer data .

Methodological Considerations

Q. How should researchers analyze reaction mechanisms for functionalization at position 7?

  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in acidic/basic conditions .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict regioselectivity in electrophilic substitutions .

Q. What are the best practices for scaling up laboratory-scale syntheses without compromising purity?

  • Solvent selection : Replace benzene with safer alternatives (e.g., toluene) for large-scale reactions .
  • Crystallization optimization : Use gradient cooling (e.g., 0°C to −20°C) to improve crystal formation and yield .

Data Interpretation and Validation

Q. How can conflicting biological activity data from different research groups be reconciled?

  • Assay standardization : Validate cell-based assays with positive controls (e.g., kinase inhibitors for cancer studies) .
  • Metabolic stability testing : Compare half-life (t₁/₂) in microsomal assays to rule out pharmacokinetic variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。